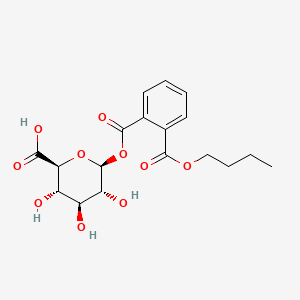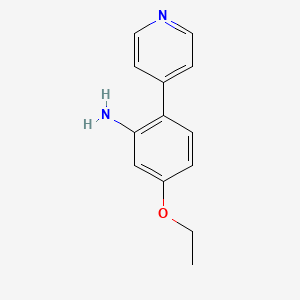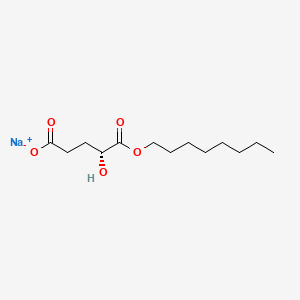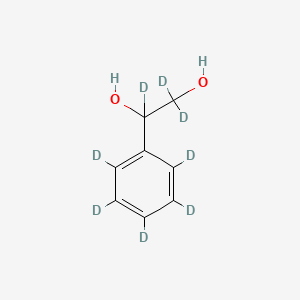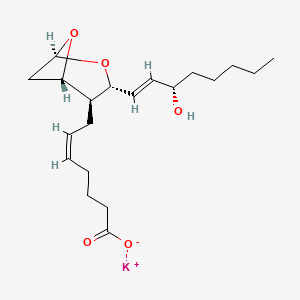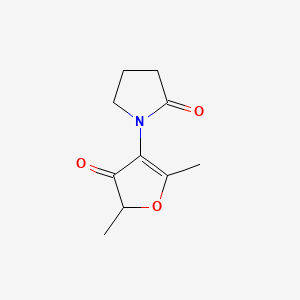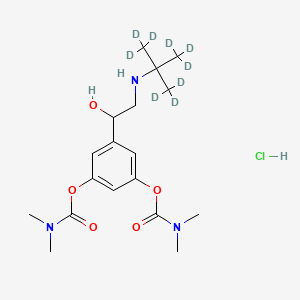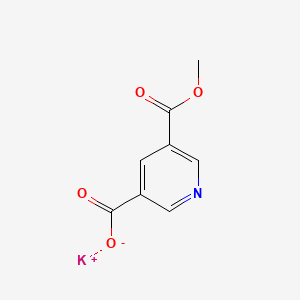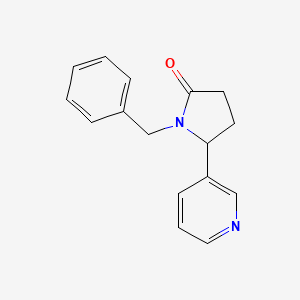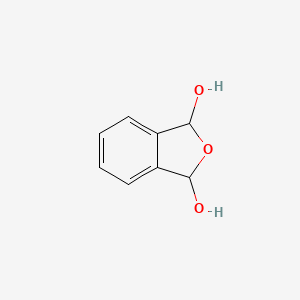
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinemethanamine, N,N,alpha-trimethyl-, (S)-(9CI), commonly known as Carnitine, is a naturally occurring compound that is synthesized in the liver and kidneys. It plays a crucial role in the transportation of long-chain fatty acids into the mitochondria for energy production. Carnitine has been extensively studied for its potential therapeutic applications, including its role in cardiovascular disease, diabetes, and neurological disorders.
Mechanism of Action
Carnitine plays a crucial role in the transportation of long-chain fatty acids into the mitochondria for energy production. It acts as a shuttle, facilitating the movement of fatty acids across the mitochondrial membrane. In addition, carnitine has been shown to have antioxidant properties and can protect cells from oxidative stress.
Biochemical and Physiological Effects
Carnitine has been shown to have a number of biochemical and physiological effects. It can improve exercise performance by increasing the use of fatty acids for energy production, reducing muscle damage, and improving recovery time. Carnitine has also been shown to have a beneficial effect on cardiovascular health by reducing the risk of heart disease and improving blood lipid profiles. In addition, carnitine has been studied for its potential role in the treatment of diabetes, neurological disorders, and kidney disease.
Advantages and Limitations for Lab Experiments
Carnitine has several advantages for lab experiments. It is readily available and can be easily obtained from dietary sources or through supplementation. It is also relatively inexpensive and has a low toxicity profile. However, there are some limitations to its use in lab experiments. The effects of carnitine can be influenced by a number of factors, including diet, exercise, and genetics. In addition, the optimal dose and duration of supplementation are not well established.
Future Directions
There are several future directions for research on carnitine. One area of interest is the potential role of carnitine in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential role of carnitine in the treatment of kidney disease, particularly in patients undergoing dialysis. Finally, there is a need for further research to establish the optimal dose and duration of carnitine supplementation for various health conditions.
Conclusion
In conclusion, carnitine is a naturally occurring compound that plays a crucial role in the transportation of long-chain fatty acids into the mitochondria for energy production. It has been extensively studied for its potential therapeutic applications, including its role in cardiovascular disease, diabetes, and neurological disorders. While there are some limitations to its use in lab experiments, there are several future directions for research on carnitine.
Synthesis Methods
Carnitine is synthesized in the body from the amino acids lysine and methionine. It can also be obtained from dietary sources such as red meat and dairy products. However, the amount of carnitine obtained from diet is limited, and supplementation is required to meet the body's needs.
Scientific Research Applications
Carnitine has been extensively studied for its potential therapeutic applications. It has been shown to have a beneficial effect on cardiovascular health by reducing the risk of heart disease, improving exercise performance, and reducing muscle damage. Carnitine has also been studied for its potential role in the treatment of diabetes, neurological disorders, and kidney disease.
properties
CAS RN |
144902-12-5 |
|---|---|
Product Name |
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) |
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.225 |
IUPAC Name |
(1S)-N,N-dimethyl-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C9H14N2/c1-8(11(2)3)9-6-4-5-7-10-9/h4-8H,1-3H3/t8-/m0/s1 |
InChI Key |
MUXUGGNIXJMSAD-QMMMGPOBSA-N |
SMILES |
CC(C1=CC=CC=N1)N(C)C |
synonyms |
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



